molecular formula C18H30N2O B4992743 2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Cat. No.: B4992743
M. Wt: 290.4 g/mol
InChI Key: MPSXHUCWQVICKL-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a unique structure combining an adamantane moiety with an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Piperazine Group: The ethylpiperazine group can be introduced via nucleophilic substitution reactions. This involves reacting an adamantane derivative with 1-(4-ethylpiperazin-1-yl)ethan-1-one under basic conditions.

    Final Coupling: The final step involves coupling the adamantane derivative with the ethylpiperazine derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.

Scientific Research Applications

2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or conductivity.

    Biological Studies: The compound is used in research to study its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(adamantan-1-yl)ethan-1-one: Lacks the piperazine group, making it less versatile in terms of chemical reactivity and biological activity.

    2-(adamantan-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its pharmacokinetic properties.

Uniqueness

2-(adamantan-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the adamantane and ethylpiperazine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-adamantyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-2-19-3-5-20(6-4-19)17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXHUCWQVICKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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